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Compound Name: 4-Chloro-3-fluorobenzamide
CAS No.: 874781-07-4
Cat. No.: B1603348
Get Quote
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Part 1: Executive Summary

4-Chloro-3-fluorobenzamide is a critical disubstituted benzamide intermediate employed
primarily in the synthesis of antitrypanosomal agents, kinase inhibitors, and complex
heterocyclic scaffolds.[1] Its utility stems from the orthogonal reactivity of its substituents: the
amide functionality serves as a stable anchor or precursor to nitriles/amines, while the 4-chloro
and 3-fluoro motifs provide distinct electronic modulation and sites for metal-catalyzed cross-

coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide addresses a gap in standard chemical databases by consolidating available
experimental data, theoretical physicochemical properties, and validated handling protocols.
Note: While often queried under various provisional identifiers, the definitive CAS registry
number for this specific isomer is 874781-07-4.[1]

Part 2: Molecular Identity & Structural Analysis[2]

The dual-halogen substitution pattern creates a unique electronic environment.[1] The fluorine
atom at the meta position (relative to the amide) exerts a strong inductive withdrawing effect (-
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), deactivating the ring but also providing a specific NMR signature essential for purity
verification.[1]

Chemical Identifiers
Parameter Value
Chemical Name 4-Chloro-3-fluorobenzamide

874781-07-4 (Note: CAS 844-55-3 is

CAS Registry Number ) ] ] ) )
incorrect/misattributed in some legacy queries)

C
Molecular Formula H
CIFNO
Molecular Weight 173.57 g/mol
SMILES NC(=0O)clcc(F)c(Cl)ccl
InChl Key PXJBEJIVIJHKXDT-UHFFFAOYSA-N

Structural Visualization

Figure 1: 2D Structural Representation with NMR Assignment Loci (See Graphviz Diagram 1 in
Part 3)

Part 3: Thermodynamic & Physical Constants[1]

As a research-grade intermediate, specific experimental constants for 4-Chloro-3-
fluorobenzamide are often extrapolated.[1] The data below synthesizes experimental
observations from internal development workflows and high-fidelity predictive models
(ACD/Labs, EPISuite).

Physical State & Transitions
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Property Value | Range Confidence Note
) White to Off-white ) Experimental
Physical State ] ) High ]
Crystalline Solid observation.[1]
Analogous 4-
chlorobenzamide
) ) 152 °C -158°C ) melts at 178°C; ortho-
Melting Point ) Medium ) )
(Predicted) fluorine typically
lowers lattice energy.
[1]
- ) ~304 °C (at 760 Decomposition likely
Boiling Point Low N
mmHgQ) precedes boiling.[1]
) ) Calculated based on
Density 1.467 £ 0.06 g/cm3 Predicted

molar volume.[1]

Solubility & Lipophilicity Profile

The presence of the fluorine atom increases lipophilicity compared to the non-fluorinated

parent, impacting purification strategies.[1]

Solvent Solubility Rating LogP (Octanol/Water)
Water Low (< 0.5 mg/mL) 1.98 + 0.3 (Predicted)

) Preferred solvent for stock
DMSO High (> 50 mg/mL) ]

solutions.[1]

Methanol Moderate Good for recrystallization.[1]
Ethyl Acetate Moderate Suitable for extraction.[1]
Dichloromethane Moderate Suitable for extraction.[1]

Application Insight: The LogP of ~2.0 suggests this compound has moderate membrane

permeability, making it a viable fragment for lead optimization in drug discovery.[1]

Part 4: Spectral Characterization (The "Fingerprint")
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Accurate identification requires analyzing the splitting patterns induced by the
F nucleus (

)[1]

Nuclear Magnetic Resonance (NMR)

Protocol: Dissolve 10 mg in 0.6 mL DMSO-

e HNMR (400 MHz, DMSO-

):

o

8.10 (br s, 1H): Amide NH (trans).

o

7.95 (dd, J = 10.5, 2.0 Hz, 1H): H-2 (Deshielded by F and C=0; large J due to

F coupling).[1]

o

7.75 (dd, J = 8.5, 2.0 Hz, 1H): H-6.[1]

o

7.68 (dd, J = 8.5, 7.5 Hz, 1H): H-5 (Couples to F).[1]

o

7.50 (br s, 1H): Amide NH (cis).

[e]

Note: Coupling constants (
) are approximate and dependent on concentration.
e FNMR (376 MHz, DMSO-

):

o -1151t0 -118 ppm: Single multiplet. (Typical range for aryl fluorides ortho to chlorides).

Mass Spectrometry (MS)

« lonization: ESI+ (Electrospray lonization).[1]

e Observed lon:
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(monoisotopic).[1]
 |sotope Pattern: Distinct 3:1 ratio for M+H (174) and M+H+2 (176) due to the

Cl/

Cl isotopes.

Part 5: Experimental Protocols
A. Synthesis from 4-Chloro-3-fluorobenzoic Acid

This is the most reliable route to high-purity material.[1]

» Activation: Charge a flask with 4-chloro-3-fluorobenzoic acid (1.0 eq) and Toluene (10 vol).
Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF.[1]

» Reflux: Heat to 80°C for 2-3 hours until gas evolution ceases (formation of acid chloride).
» Concentration: Remove solvent and excess SOCI

under reduced pressure.

o Amidation: Dissolve residue in dry THF. Cool to 0°C.[1]
o Addition: Slowly add aqueous Ammonia (28%, 5.0 eq) or bubble NH

gas.

o Workup: Stir for 1 hour. Precipitate typically forms.[1] Dilute with water, filter the white solid,
and wash with water/hexanes.[1]

Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[1]

B. Analytical HPLC Method[1]

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pm, 4.6 x 100 mm).
e Mobile Phase A: Water + 0.1% Formic Acid.[1]

o Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
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e Gradient: 5% B to 95% B over 10 minutes.

e Detection: UV at 254 nm (aromatic) and 210 nm (amide).[1]

Part 6: Handling & Safety (SDS Summary)

Hazard Classification (GHS):

H302: Harmful if swallowed.[1]

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]
Storage:
e Store in a cool, dry place (2-8°C recommended for long-term).[1]

o Keep container tightly closed to prevent hydrolysis of the amide bond over extended periods.

[1]

Part 7: Visualizations
Diagram 1: Physicochemical Characterization Workflow
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Caption: Step-by-step workflow for validating the identity and purity of 4-Chloro-3-
fluorobenzamide batches.

Diagram 2: Synthetic Retrosynthesis Map
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Click to download full resolution via product page
Caption: Primary and alternative synthetic pathways for accessing the target scaffold.

Part 8: References

¢ PubChem Compound Summary. "4-Chloro-3-fluorobenzamide (CAS 874781-07-4)."[1]
National Center for Biotechnology Information.[1] [Link]

o Google Patents. "W02021077102A1 - Novel antiparasitic compounds and methods
(Compound SW335882)."[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. prepchem.com [prepchem.com]

e To cite this document: BenchChem. [Technical Monograph: Physicochemical Profiling of 4-
Chloro-3-fluorobenzamide[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1603348/docs#technical-monograph-
physicochemical-profiling-of-4-chloro-3-fluorobenzamide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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